3,6-Dichloro-1-benzothiophene-2-carboxylic acid
Overview
Description
3,6-Dichloro-1-benzothiophene-2-carboxylic acid, also known as BT2, is a compound with the empirical formula C9H4Cl2O2S . It is an inhibitor of myeloid cell leukemia 1 (Mcl-1) with a Ki value of 59 µM for binding of FITC-Mcl-1-BH2 peptide binding to Mcl-1 .
Synthesis Analysis
BT2 has been used as a building block in the synthesis of inhibitors of Mcl-1, the toll-like receptor 3/double-stranded RNA (TLR3/dsRNA) complex, and D-amino acid oxidase (DAO) . BT2 binding to BDK triggers helix movements in the N-terminal domain, resulting in the dissociation of BDK from the branched-chain α-ketoacid dehydrogenase complex (BCKDC) .Molecular Structure Analysis
The molecular weight of 3,6-Dichloro-1-benzothiophene-2-carboxylic acid is 248.11 . Its IUPAC name is 3,6-dichloro-1H-1lambda3-benzo[b]thiophene-2-carboxylic acid .Chemical Reactions Analysis
BT2 is a BCKDC kinase (BDK) inhibitor with an IC50 of 3.19 μM . It increases cellular BCKDC activity in cultures and induces BDK degradation in mice & rats in vivo, effectively upregulating tissue BCKDC activity and downregulating plasma branched-chain amino acid (BCAA) level .Physical And Chemical Properties Analysis
3,6-Dichloro-1-benzothiophene-2-carboxylic acid is a white to beige powder . It is soluble in DMSO at 2 mg/mL .Scientific Research Applications
Application 1: Inhibitor of Myeloid Cell Leukemia 1 (Mcl-1)
- Scientific Field: Biochemical Research, Proteomics .
- Summary of the Application: 3,6-Dichloro-1-benzothiophene-2-carboxylic acid, also known as BT2, acts as an inhibitor of myeloid cell leukemia 1 (Mcl-1). Mcl-1 is a member of the Bcl-2 family of proteins, which play a crucial role in regulating apoptosis, or programmed cell death .
- Methods of Application: BT2 has been used as a building block in the synthesis of inhibitors of Mcl-1 . The specific experimental procedures and technical details would depend on the context of the research.
- Results or Outcomes: BT2 has a Ki value of 59 µM for binding of FITC-Mcl-1-BH2 peptide binding to Mcl-1 . This suggests that BT2 can effectively bind to Mcl-1 and potentially inhibit its function.
Application 2: Inhibitor of Toll-Like Receptor 3/Double-Stranded RNA (TLR3/dsRNA) Complex
- Scientific Field: Immunology .
- Summary of the Application: BT2 has been used as a building block in the synthesis of inhibitors of the toll-like receptor 3/double-stranded RNA (TLR3/dsRNA) complex . TLR3 is a protein that plays a key role in the innate immune system.
Application 3: Inhibitor of D-Amino Acid Oxidase (DAO)
Safety And Hazards
properties
IUPAC Name |
3,6-dichloro-1-benzothiophene-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4Cl2O2S/c10-4-1-2-5-6(3-4)14-8(7(5)11)9(12)13/h1-3H,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAHPIJMQJAZYTM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)SC(=C2Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4Cl2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,6-Dichloro-1-benzothiophene-2-carboxylic acid | |
CAS RN |
34576-94-8 | |
Record name | 3,6-dichloro-1-benzothiophene-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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